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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sodium
N-chlorobenzenesulfonamide, commonly known as Chloramine-B. The document presents

quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy in structured tables for easy reference and comparison. Detailed

experimental protocols for acquiring these spectra are also provided, along with visualizations

of key reaction pathways involving this versatile reagent.

Spectroscopic Data
The following sections summarize the key spectroscopic data for Sodium N-
chlorobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of Sodium N-
chlorobenzenesulfonamide. The ¹H and ¹³C NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for Sodium N-chlorobenzenesulfonamide[1]
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Chemical Shift (δ) ppm Multiplicity Assignment

7.82 Doublet Ortho-protons (H-2, H-6)

7.53 Doublet
Meta-protons (H-3, H-5) &

Para-proton (H-4)

Table 2: ¹³C NMR Spectroscopic Data for Sodium N-chlorobenzenesulfonamide[1]

Chemical Shift (δ) ppm Assignment

143.6 C-1 (ipso-carbon attached to S)

132.8 C-4 (para-carbon)

129.2 C-3, C-5 (meta-carbons)

127.1 C-2, C-6 (ortho-carbons)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Sodium N-
chlorobenzenesulfonamide. The key vibrational frequencies are listed in the table below.

Table 3: FT-IR Spectroscopic Data for Sodium N-chlorobenzenesulfonamide[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3065 Medium C-H Aromatic Stretch

1476 Strong C=C Aromatic Stretch

1447 Strong C=C Aromatic Stretch

1310 Strong Asymmetric SO₂ Stretch

1156 Strong Symmetric SO₂ Stretch

1088 Strong C-N Stretch

920 Strong S-N Stretch

750 Strong C-H Out-of-plane Bend

689 Strong C-S Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Sodium N-chlorobenzenesulfonamide exhibits a characteristic absorption maximum in the

ultraviolet region.

Table 4: UV-Vis Spectroscopic Data for Sodium N-chlorobenzenesulfonamide

Wavelength (λmax) Solvent

~229-245 nm Water

Note: The λmax can be influenced by the solvent and pH of the solution.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra of Sodium N-chlorobenzenesulfonamide.

Materials:

Sodium N-chlorobenzenesulfonamide (Chloramine-B)

Deuterated solvent (e.g., Deuterium Oxide, D₂O)

NMR tubes (5 mm)

NMR Spectrometer (e.g., Bruker, Varian)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Sodium N-
chlorobenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O)

directly in an NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical

peaks.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for each carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance (ATR)-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of solid Sodium N-chlorobenzenesulfonamide.

Materials:

Sodium N-chlorobenzenesulfonamide (Chloramine-B) powder

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide

crystal)

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Background Spectrum:
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Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable

solvent.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Application:

Place a small amount of the solid Sodium N-chlorobenzenesulfonamide powder directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR pressure clamp to ensure good contact between the sample

and the crystal.

Spectrum Acquisition:

Acquire the IR spectrum of the sample.

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise

ratio over a range of 4000-400 cm⁻¹.

Data Processing and Cleaning:

The software will automatically subtract the background spectrum from the sample

spectrum.

Label the significant peaks in the spectrum.

After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal

thoroughly with a solvent and lint-free wipe.

UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of Sodium N-
chlorobenzenesulfonamide in an aqueous solution.

Materials:
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Sodium N-chlorobenzenesulfonamide (Chloramine-B)

Distilled or deionized water

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Procedure:

Solution Preparation:

Prepare a stock solution of Sodium N-chlorobenzenesulfonamide of a known

concentration (e.g., 100 mg/L) by accurately weighing the solid and dissolving it in a

volumetric flask with distilled or deionized water.

Prepare a series of dilutions from the stock solution to obtain concentrations within the

linear range of the spectrophotometer.

Instrument Setup:

Turn on the spectrophotometer and allow it to warm up.

Set the wavelength range for scanning (e.g., 200-400 nm).

Measurement:

Fill a quartz cuvette with the solvent (distilled or deionized water) to be used as a blank

and record the baseline.

Rinse the cuvette with one of the sample solutions and then fill it with the same solution.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Repeat the measurement for all the prepared dilutions.

Data Analysis:
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Identify the wavelength of maximum absorbance (λmax).

If quantitative analysis is required, a calibration curve of absorbance versus concentration

can be plotted to determine the molar absorptivity according to the Beer-Lambert law.

Signaling Pathways and Experimental Workflows
Sodium N-chlorobenzenesulfonamide (Chloramine-B) is a versatile reagent in organic

synthesis, primarily utilized as an oxidizing agent. The following diagrams, created using the

DOT language, illustrate key reaction pathways and experimental workflows.

Reactants Reaction

Products

Primary/Secondary
Alcohol

Intermediate
Complex

Chloramine-B
(C₆H₅SO₂NClNa)

Active Oxidizing Species
(e.g., C₆H₅SO₂NHCl, HOCl)

Protonation Attack on Alcohol

Aldehyde/Ketone
Oxidation & Elimination

Benzenesulfonamide
(C₆H₅SO₂NH₂)

NaCl

Click to download full resolution via product page

Caption: General mechanism for the oxidation of alcohols by Chloramine-B.
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Start:
Aldehyde Hydrazone + Alkene

in Ethanol

Add Chloramine-B

Reflux for ~3 hours

Monitor reaction by TLC

Cool and pour into
crushed ice

Reaction complete

Filter and recrystallize or
perform column chromatography

Final Product:
Pyrazoline

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of pyrazolines using Chloramine-B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Sodium N-
chlorobenzenesulfonamide (Chloramine-B): A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b8699149#spectroscopic-data-
nmr-ir-uv-vis-of-sodium-n-chlorobenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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